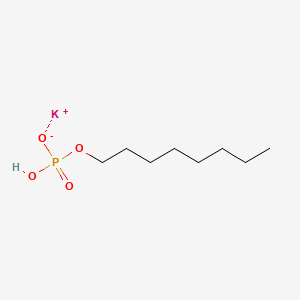
Zinc o-toluate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Zinc o-toluate can be synthesized through the reaction of zinc oxide or zinc acetate with o-toluic acid (2-methylbenzoic acid) in an organic solvent such as ethanol or methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps such as recrystallization or filtration to obtain the pure compound.
化学反应分析
Types of Reactions
Zinc o-toluate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert this compound to other zinc-containing compounds, depending on the reducing agents used.
Substitution: The o-toluate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines in organic solvents.
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Reduced zinc complexes and organic by-products.
Substitution: New zinc coordination complexes with different ligands.
科学研究应用
Zinc o-toluate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organozinc compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.
作用机制
The mechanism of action of zinc o-toluate involves its ability to coordinate with other molecules through its zinc center. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
相似化合物的比较
Similar Compounds
Zinc acetate: Another zinc coordination complex with acetate ligands.
Zinc benzoate: Similar structure but with benzoate ligands instead of o-toluate.
Zinc oxide: A simple inorganic compound of zinc with different properties and applications.
Uniqueness
Zinc o-toluate is unique due to the presence of the o-toluate ligands, which provide specific steric and electronic properties. These properties can influence the compound’s reactivity and make it suitable for particular applications that other zinc compounds may not be able to fulfill.
属性
CAS 编号 |
28716-15-6 |
|---|---|
分子式 |
C16H14O4Zn |
分子量 |
335.7 g/mol |
IUPAC 名称 |
zinc;2-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
YYZBTDSWNXMQSM-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















